Ortho-Nitro/Ortho-Phenylsulfanyl Substitution Pattern: Structural Differentiation from 2,5- and 2,4-Positional Isomers
The 2,3-substitution pattern of 2-Nitro-3-(phenylsulfanyl)aniline (nitro at C2, phenylsulfanyl at C3, amine at C1) represents a distinct regioisomer within the nitro-phenylsulfanyl-aniline family. This compound differs from 2-nitro-5-(phenylsulfanyl)aniline (CAS class, para-like arrangement with nitro and phenylsulfanyl separated by two ring positions) and 2-nitro-4-(phenylsulfanyl)aniline (meta arrangement) in the relative positioning of functional groups . The ortho proximity of the nitro and phenylsulfanyl groups creates intramolecular electronic and steric interactions not present in the 2,5- or 2,4-isomers, which influences both the compound's spectroscopic signature (distinct InChI Key: JDFGCWQJPMUGEK-UHFFFAOYSA-N) and its reactivity in downstream transformations . The 2-nitro-5-(phenylthio)aniline scaffold has established utility as a herbicide and anthelmintic intermediate (EP-A 61 110, DE-A 2 332 398) [1], while the 2,3-isomer occupies a distinct chemical space whose substitution pattern may confer different binding or reactivity properties relevant to medicinal chemistry and materials science applications .
| Evidence Dimension | Substitution pattern (regioisomer identity) |
|---|---|
| Target Compound Data | 2-NO2, 3-SC6H5, 1-NH2 (ortho-nitro to amine; ortho-phenylsulfanyl to nitro) |
| Comparator Or Baseline | 2-NO2, 5-SC6H5, 1-NH2 (2-nitro-5-(phenylthio)aniline) and 2-NO2, 4-SC6H5, 1-NH2 |
| Quantified Difference | Regioisomeric distinction; unique InChI Key JDFGCWQJPMUGEK-UHFFFAOYSA-N vs distinct InChI Keys for positional isomers |
| Conditions | Structural identity confirmed by IUPAC nomenclature and InChI Key uniqueness |
Why This Matters
Regioisomeric identity directly determines downstream synthetic accessibility, pharmacological profile, and material properties; substituting with a positional isomer introduces uncontrolled variables into the research or development workflow.
- [1] US Patent US6552230B1 (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. Assignee: Bayer Aktiengesellschaft. References to EP-A 61 110, DE-A 2 332 398, CH-A 619 458. View Source
